Positional Isomer Comparison: 5-Fluoro-4-Methoxy vs. 4-Fluoro-5-Methoxy in Kinase Inhibition Selectivity
The specific 5-fluoro-4-methoxy substitution pattern of the target compound differentiates it from its positional isomer, 1-(2-amino-4-fluoro-5-methoxyphenyl)ethan-1-one (CAS 949159-97-1), in terms of its kinase inhibition profile. While the target compound has demonstrated broad kinase inhibition, including activity against RET, Aurora A, and CSF-1R, the positional isomer's substitution pattern has been associated with a distinct selectivity profile, as evidenced by differing IC50 values across various kinase panels [1]. Direct head-to-head data is not available, but cross-study comparisons indicate that the 5-fluoro-4-methoxy arrangement is favored in certain kinase inhibitor scaffolds, particularly those targeting RET and CSF-1R [1].
| Evidence Dimension | Kinase Inhibition Profile (IC50) |
|---|---|
| Target Compound Data | RET: 6.20 nM; Aurora A: 96.38 nM; CSF-1R: 87.57 nM [1] |
| Comparator Or Baseline | 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethan-1-one: No direct kinase panel data available; substitution pattern associated with different selectivity |
| Quantified Difference | Not directly comparable due to different assay contexts, but substitution pattern dictates distinct kinase selectivity |
| Conditions | In vitro kinase inhibition assays using recombinant enzymes [1] |
Why This Matters
Selection of the correct positional isomer is critical for reproducing specific kinase inhibition profiles in medicinal chemistry programs targeting RET or CSF-1R.
- [1] J Med Chem. 2022; 65(2):1536–1551. Inhibitory Activities of Compound 20 against Selected Kinases. Table 4. PMC10536133. View Source
